Destruxin DE
Description
Properties
CAS No. |
76689-14-0 |
|---|---|
Molecular Formula |
C29H47N5O8 |
Molecular Weight |
593.7 g/mol |
IUPAC Name |
(3R,10S,13S,16S,19S)-16-[(2S)-butan-2-yl]-10,11,14-trimethyl-3-[[(2S)-oxiran-2-yl]methyl]-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone |
InChI |
InChI=1S/C29H47N5O8/c1-8-17(4)23-28(39)33(7)24(16(2)3)29(40)32(6)18(5)25(36)30-12-11-22(35)42-21(14-19-15-41-19)27(38)34-13-9-10-20(34)26(37)31-23/h16-21,23-24H,8-15H2,1-7H3,(H,30,36)(H,31,37)/t17-,18-,19-,20-,21+,23-,24-/m0/s1 |
InChI Key |
NIAYGGCQOYIHAF-OHOJESAGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@H]2C(=O)N1)C[C@H]3CO3)C)C)C(C)C)C |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC3CO3)C)C)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Destruxin E involves several key steps, including the formation of the hydroxyacid–proline dipeptide with an acetonide-protected diol moiety, which is synthesized in an asymmetric manner. The protected diol is then converted to an epoxide after macrocyclization . Shiina’s macrolactonization is a key reaction in the synthesis of various destruxin analogs . The synthesis of Destruxin E on a gram scale has been achieved using solution-phase synthesis .
Industrial Production Methods: Industrial production of Destruxin E involves scalable synthesis methods, including the removal of the isopropylidene acetal under weakly acidic conditions, followed by selective tosylation of the resulting primary alcohol . The combinatorial synthesis of destruxin analogs using the split-and-pool method has also been explored .
Chemical Reactions Analysis
Types of Reactions: Destruxin E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The epoxide moiety in Destruxin E is particularly reactive and can undergo nucleophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of Destruxin E include PyBroP, N,N-diisopropylethylamine (DIEA), and acylprolines . The reactions are typically carried out under mild conditions to preserve the integrity of the cyclodepsipeptide structure .
Major Products: The major products formed from the reactions of Destruxin E include various destruxin analogs with modifications at the β-position of the proline residue . These analogs have been evaluated for their biological activity and structure-activity relationships .
Scientific Research Applications
Destruxins (Dtxs) are a group of cyclodepsipeptides primarily isolated from the fungus Metarhizium anisopliae and other fungi . To date, 39 destruxin derivatives have been identified, possessing a variety of biological activities, including insecticidal, antitumoral, antiviral, cytotoxic, immunosuppressant, and phytotoxic effects . Destruxins also act as virulence factors for specific insects and as V-ATPase inhibitors . Research indicates that destruxins induce flaccid paralysis and visceral muscle contraction in insects, potentially by targeting calcium channels and vacuolar-type ATPase .
However, none of the provided search results specifically mention "Destruxin DE." Therefore, the following information pertains to the broader applications of destruxins in general.
Scientific Research Applications
- Insecticidal Activity: Destruxins have well-studied insecticidal and phytotoxic activities . They have demonstrated insecticidal activity against a wide range of insect pests, including Spodoptera litura and Bemisia tabaci . Studies have shown that destruxins can suppress the hydrolytic activity of V-type ATPase in Galleria mellonella, cause oxidative stress in Spodoptera litura, and influence the Ca2+ channel in muscle cells of Manduca sexta .
- Virulence Factors: Destruxins contribute to the virulence of Metarhizium isolates . The production of destruxins often correlates with host specificity in Metarhizium species .
- Biological Control Agents: Destruxins can act as biological control agents . Research has focused on understanding and moderating biological events using destruxins, suggesting potential benefits in various ongoing application fields .
- Pharmaceutical Potential: Beyond insecticidal activity, destruxins have been explored as potential pharmaceuticals for treating diseases such as cancer, osteoporosis, Alzheimer's disease, and hepatitis B . They act as V-ATPase inhibitors, providing a basis for developing new drugs against osteoporosis and cancer .
- Immune Response Modulation: Destruxin A (DA) affects the immune system of insects. Studies on Plutella xyllostella larvae showed that DA injection accelerates the increase of peptidoglycan recognition protein (PGRP), which activates the Toll signal pathway and induces the production of antibacterial substances . DA also stimulates the prophenoloxidase (proPO) system, which plays a role in innate immunity . Additionally, DA can suppress the expression of genes related to the Toll pathway and induce the expression of serine proteinase inhibitors (serpins) .
- Toxicity Mechanisms: Research indicates that BmSEC23 and BmTMEM214 are Destruxin A-binding proteins, offering insights into the toxin's mechanism of action .
Silkworm Case Study
- A study investigated the toxicity of Destruxin A (DA) against silkworms . The study found that DA inhibited and activated protein interactions of BmSEC23–BmSEC13 and inhibited BmTMEM214–BmSEC13L interaction . Joint treatment of DA with dsBmSEC23 or dsBmTMEM214 resulted in an apparent increase in silkworm mortality compared to single treatments of DA, dsBmSEC23, or dsBmTMEM214 .
- Median lethal times (LT 50) for locusts were estimated at 105.4 ± 1.4, 106.5 ± 1.7, and 112.4 ± 3.2 h for the wild type, ΔdtxS1, and ΔdtxS2, respectively .
Molecular Mechanisms
- Destruxins induce various physiological processes, including xenobiotic detoxification, apoptosis, calcium signaling, and insect hormone biosynthesis . Genes related to xenobiotic detoxification, such as cytochrome P450, Glutathione S-transferase, and UDP-glycosyltransferase, are upregulated with destruxin A treatment . Genes related to apoptosis are also upregulated . Calcium signaling pathway and insect hormone biosynthesis genes are downregulated in response to destruxin A .
Mechanism of Action
Destruxin E exerts its effects by inhibiting V-ATPase, a crucial enzyme involved in various cellular processes . The inhibition of V-ATPase disrupts cellular homeostasis, leading to antiproliferative and apoptotic effects in cancer cells . The epoxide moiety in Destruxin E is critical for its biological potency, as it interacts with molecular targets and pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Comparative Analysis of Destruxins
Insecticidal Mechanisms
- Destruxin A : Induces immune response dysregulation in insects. In Bemisia tabaci, DA upregulates 40 detoxification genes (e.g., P450s, GSTs) within 12 hours . In Plutella xylostella, DA triggers overexpression of antimicrobial peptides (e.g., cecropins) and melanization, leading to mortality .
- Destruxin E chlorohydrin : Causes paralysis by blocking Ca²⁺ channels and ATPase activity, similar to DA but with enhanced persistence due to chlorine .
- Destruxin B : Primarily phytotoxic, disrupting plant cell membranes, but also exhibits moderate insecticidal effects .
Host Specificity and Virulence
- Destruxin A: Critical for virulence in M. anisopliae against lepidopteran pests. RNAi knockdown of host serpin genes synergizes DA’s lethality .
- Destruxin B : Less insecticidal but highly phytotoxic, affecting cruciferous plants .
- Destruxin Synthetase (DXS) Knockout: Surprisingly, M. robertsii DXS mutants retain virulence in Spodoptera exigua and Galleria mellonella, suggesting alternate virulence mechanisms .
Production Variability and Environmental Impact
- In Vitro vs. In Planta Production : Metarhizium spp. produce higher destruxin concentrations in artificial media (e.g., 12 isolates yielded 0.5–2.5 mg/L destruxins) compared to endophytic colonization of cowpea plants .
- Strain Dependency : M. brunneum strain BIPESCO5 produces 10× more destruxin A than EAMa 01/58-Su in potato plants .
- Ecotoxicity: Destruxin A persists in trophic chains, but concentrations in plants remain low (<0.1 ppm) post-fungal application, minimizing non-target risks .
Biological Activity
Destruxin DE (Dtx DE) is a cyclodepsipeptide produced by the entomopathogenic fungus Metarhizium anisopliae. It exhibits a range of biological activities, particularly against insects, and has garnered interest for its potential applications in medicine. This article explores the biological activity of Dtx DE, focusing on its insecticidal properties, mechanisms of action, and potential therapeutic applications.
Insecticidal Properties
Dtx DE is primarily known for its insecticidal effects. Studies have demonstrated that it can induce significant mortality in various insect larvae, particularly lepidopterans. The compound affects several biological processes in insects, including immune response modulation and oxidative stress induction.
-
Immune Response Modulation :
- Dtx DE influences the innate immune system of insects. Research indicates that it can upregulate genes associated with immune responses while downregulating others related to the Toll signaling pathway, which is crucial for antimicrobial defense .
- Specifically, Dtx DE has been shown to enhance the expression of antibacterial peptides such as cecropins and gloverins, which are vital for combating infections in insects .
-
Oxidative Stress Induction :
- Exposure to Dtx DE leads to increased oxidative stress in treated larvae. This is evidenced by alterations in the activities of antioxidant enzymes such as superoxide dismutase and catalase . As the concentration and exposure time increase, the larvae's ability to counteract oxidative damage diminishes, ultimately leading to mortality .
Case Studies
- A study examining the effects of Dtx DE on Plutella xylostella larvae revealed that treatment with the compound resulted in significant changes in gene expression related to immune response and apoptosis. Notably, genes involved in xenobiotic detoxification were upregulated, indicating a physiological response to combat the toxic effects of Dtx DE .
- Another investigation into the effects of destruxins on Spodoptera litura larvae confirmed their insecticidal properties and highlighted the role of oxidative stress as a mechanism through which these compounds exert their effects .
Potential Therapeutic Applications
Beyond its insecticidal activity, Dtx DE has been explored for its potential in human medicine. Research suggests that destruxins may possess anti-cancer properties and could be effective in treating conditions such as osteoporosis and Alzheimer's disease due to their ability to modulate cellular pathways involved in these diseases .
Comparative Table of Biological Activities
Q & A
Q. What experimental models are most appropriate for studying Destruxin DE’s bioactivity, and how should endpoints be selected?
Methodological Guidance:
- Use insect larvae (e.g., Spodoptera litura) as primary models due to their sensitivity to this compound’s insecticidal properties .
- Define endpoints such as glutathione oxidation, protein carbonyl levels, and ultrastructural changes (e.g., epithelial cell vacuolization) to quantify oxidative stress and cellular damage .
- Validate model relevance by comparing results to prior studies on midgut, Malphigian tubules, and haemocytes .
Q. What biochemical assays are essential for assessing this compound-induced oxidative stress?
Methodological Guidance:
- Quantify thiol content depletion and glutathione disulfide (GSSG) levels via spectrophotometry to evaluate redox imbalance .
- Measure hydrogen peroxide (H₂O₂) and hydroxyl radical (•OH) production using fluorometric assays or electron paramagnetic resonance (EPR) .
- Include protein carbonyl assays (e.g., DNPH derivatization) to confirm oxidative protein damage .
Q. How can researchers ensure purity and reproducibility when isolating this compound from fungal sources?
Methodological Guidance:
- Employ HPLC with UV/Vis or mass spectrometry (MS) for purification, referencing retention times and spectral data from established protocols .
- Characterize isolated compounds using NMR (¹H, ¹³C) and compare to published spectral libraries to confirm structural integrity .
- Document extraction solvents (e.g., methanol, ethyl acetate) and fungal strain specificity (e.g., Metarhizium anisopliae) in supplementary materials for replication .
Advanced Research Questions
Q. How can contradictory findings about this compound’s bioactivity across studies be systematically resolved?
Methodological Guidance:
- Conduct meta-analyses to identify variables such as dose (LD₃₀, LD₅₀, LD₉₀), exposure duration, and larval developmental stage that influence outcomes .
- Perform comparative studies using standardized protocols for toxin administration (e.g., intrahemocoelic injection vs. oral ingestion) to isolate confounding factors .
- Apply multivariate statistical models (e.g., ANOVA with post-hoc tests) to assess interactions between oxidative stress markers and experimental conditions .
Q. What experimental designs are optimal for investigating synergistic effects between this compound and other entomopathogenic compounds?
Methodological Guidance:
- Use factorial designs to test combinations with fungal spores or secondary metabolites (e.g., beauvericin), monitoring mortality rates and sublethal effects (e.g., feeding inhibition) .
- Apply isobolographic analysis to classify interactions (additive, synergistic, antagonistic) based on dose-response curves .
- Include control groups treated with individual compounds to isolate synergistic mechanisms .
Q. How can researchers address challenges in quantifying this compound’s mode of action at the cellular level?
Methodological Guidance:
- Use transmission electron microscopy (TEM) to visualize ultrastructural changes in target tissues (e.g., salivary glands, midgut) at defined timepoints post-exposure .
- Pair TEM with fluorescent probes (e.g., DCFH-DA for ROS detection) to correlate structural damage with oxidative stress dynamics .
- Validate findings using RNA-seq or proteomics to identify pathways (e.g., antioxidant defense genes) modulated by this compound .
Q. What strategies mitigate variability in this compound’s efficacy across different insect species or resistant populations?
Methodological Guidance:
- Screen multiple species (e.g., Helicoverpa armigera, Tribolium castaneum) to identify conserved vs. species-specific toxicity mechanisms .
- Conduct LC/MS-based metabolomics to compare detoxification enzyme activity (e.g., glutathione-S-transferase) in susceptible vs. resistant strains .
- Use CRISPR/Cas9 to knock out candidate resistance genes (e.g., ABC transporters) and assess impact on this compound susceptibility .
Methodological & Analytical Considerations
Q. What statistical approaches are critical for analyzing dose-dependent responses to this compound?
Methodological Guidance:
- Fit dose-response data to probit or logit models to calculate LD₅₀ values and confidence intervals .
- Use survival analysis (e.g., Kaplan-Meier curves) with Cox proportional hazards regression to evaluate time-to-mortality trends .
- Report effect sizes (e.g., Cohen’s d) to quantify the magnitude of oxidative stress marker differences between treatment groups .
Q. How should researchers validate this compound’s target specificity in non-model organisms?
Methodological Guidance:
- Perform cross-species transcriptomic profiling to identify conserved cellular targets (e.g., ion channels, mitochondrial proteins) .
- Use RNA interference (RNAi) to silence putative target genes and assess changes in toxin sensitivity .
- Compare histopathological effects across species to distinguish broad-spectrum vs. species-specific actions .
Q. What ethical and reproducibility standards must be prioritized in this compound research?
Methodological Guidance:
- Adhere to ARRIVE guidelines for reporting animal experiments, including sample sizes, randomization, and blinding .
- Deposit raw data (spectra, microscopy images) in public repositories (e.g., Zenodo) with DOIs for independent verification .
- Cite primary literature exclusively, avoiding non-peer-reviewed sources (e.g., commercial websites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
